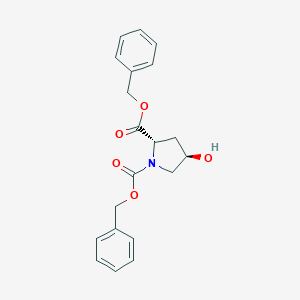

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 13500-53-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 355.38 g/mol

- CAS Number : 13500-53-3

- PubChem ID : 11783205

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological properties, particularly its effects on various biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study highlighted the compound's ability to modulate cholinesterase activity in neuronal tissues. The results indicated a dose-dependent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Another investigation focused on its effect on oxidative stress markers in neuronal cell lines, demonstrating a reduction in reactive oxygen species (ROS) levels when treated with the compound.

-

In Vivo Studies :

- Animal models have shown that administration of this compound can lead to improved cognitive functions in memory tasks, suggesting its potential as a cognitive enhancer.

Data Table: Summary of Biological Activities

| Study Type | Biological Activity | Reference |

|---|---|---|

| In Vitro | Inhibition of AChE activity | |

| In Vitro | Reduction of oxidative stress | |

| In Vivo | Improvement in cognitive function |

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. It is classified with precautionary statements indicating potential irritant effects on skin and eyes. Further investigations are needed to establish comprehensive safety data.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds derived from this pyrrolidine scaffold have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it can enhance cognitive function and reduce neuroinflammation .

Organic Synthesis

2.1 Chiral Building Block

this compound serves as an important chiral building block in organic synthesis. Its stereochemical configuration allows for the synthesis of various biologically active compounds. The compound can be utilized in the creation of complex molecules through asymmetric synthesis techniques .

2.2 Synthesis of Peptides

The compound is also employed in peptide synthesis, particularly in the formation of cyclic peptides and peptidomimetics. Its ability to introduce chirality into peptide chains enhances the biological activity and specificity of the resulting compounds .

Synthesis of Bioactive Compounds

A case study published in Advanced Synthesis & Catalysis details the use of this compound in synthesizing a series of bioactive compounds with potential therapeutic applications. The study highlights the efficiency of this compound in facilitating reactions that yield high enantiomeric excess .

Development of Anticancer Agents

Another significant study explored the modification of this compound to develop new anticancer agents. The results indicated that specific modifications to the dibenzyl group enhanced the compound's ability to target cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and how does stereochemistry influence reaction outcomes?

The compound is typically synthesized via stereoselective protection of hydroxyl and carboxyl groups. A common approach involves starting from (2S,4R)-4-hydroxypyrrolidine derivatives, where the 1- and 2-positions are protected with benzyl groups under anhydrous conditions. For example, tert-butyl or methyl esters are introduced using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups to prevent undesired side reactions . Stereochemical control is achieved through chiral catalysts or enantioselective crystallization, with reaction temperature and solvent polarity critically influencing diastereomer ratios. Polar aprotic solvents like CH₂Cl₂ and low temperatures (−78°C) help minimize epimerization .

Q. How can researchers verify the stereochemical integrity of this compound using spectroscopic methods?

Key methods include:

- NMR Spectroscopy : Compare H and C NMR chemical shifts with known stereoisomers. The coupling constants (e.g., ) and splitting patterns in the hydroxyproline ring provide stereochemical clues. For example, trans-4-hydroxypyrrolidine derivatives exhibit distinct NOE correlations between H-2 and H-4 protons .

- X-ray Crystallography : Resolves absolute configuration by analyzing torsion angles and bond lengths, as demonstrated in studies of hyperconjugative interactions in similar pyrrolidine derivatives .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times validated against reference standards .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at the 4-hydroxy position without epimerization?

Functionalization of the 4-hydroxyl group requires protection to avoid racemization. Common strategies include:

- Acylation : React with 4-nitrobenzoyl chloride in CH₂Cl₂ under N₂, yielding stable esters while preserving stereochemistry .

- Fluorination : Use DAST (diethylaminosulfur trifluoride) at −78°C to replace hydroxyl with fluorine, maintaining the (2S,4R) configuration .

- Silyl Protection : TBDMS (tert-butyldimethylsilyl) groups allow temporary protection during multi-step syntheses, removed later via TBAF (tetrabutylammonium fluoride) .

Q. How do electronic and steric factors in the pyrrolidine ring affect reactivity in nucleophilic substitutions?

The 4-hydroxyl group’s electron-withdrawing nature increases electrophilicity at the adjacent C-3 position, facilitating nucleophilic attacks. Steric hindrance from the dibenzyl ester groups at C-1 and C-2 directs substitutions to the less hindered C-5 position. Computational studies reveal that hyperconjugation between the carbonyl groups and the pyrrolidine ring stabilizes transition states, as shown in crystallographic analyses of bond-length variations under torsional strain .

Q. What analytical discrepancies arise in characterizing derivatives, and how can they be resolved?

Common issues include:

- HRMS Mass Accuracy : Discrepancies ≤2 ppm require recalibration using internal standards (e.g., sodium trifluoroacetate) and high-resolution instruments like Q-TOF .

- NMR Signal Splitting : Diastereomeric impurities or rotameric equilibria can cause unexpected splitting. Use 2D NMR (e.g., COSY, NOESY) to distinguish between stereoisomers .

- Chiral Purity Drift : Storage under ambient conditions may lead to racemization. Monitor via periodic chiral HPLC and store samples at −20°C in anhydrous solvents .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKMBFDLCAZWCR-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472548 | |

| Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13500-53-3 | |

| Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.